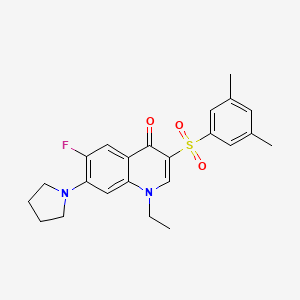

3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolone derivatives. This compound is characterized by its complex structure, which includes a quinoline core, a sulfonyl group, and a pyrrolidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

Introduction of the sulfonyl group: The quinoline intermediate is then sulfonylated using 3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine.

Pyrrolidine ring addition: Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinolone N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can reduce the quinoline core to tetrahydroquinoline derivatives.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Quinolone N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

The compound 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic molecule with significant potential in medicinal chemistry. This article explores its applications, particularly in the field of pharmaceuticals, and presents relevant case studies and data tables to illustrate its efficacy and versatility.

Anticancer Activity

Numerous studies have highlighted the potential of sulfonylated quinolines as anticancer agents. The compound's structure allows for interactions with biomolecules that can lead to apoptosis in cancer cells. For instance, a study on related compounds demonstrated selective toxicity towards malignant cells while sparing non-malignant cells, suggesting a promising therapeutic index for cancer treatment .

Case Study: Cytotoxicity Evaluation

- Cell Lines Tested: Human promyelocytic leukemia HL-60 and oral squamous cell carcinoma lines HSC-2, HSC-3, HSC-4.

- Results: The compound exhibited high cytotoxicity with a significant selectivity index (SI) indicating greater toxicity to cancer cells compared to normal cells .

Antimicrobial Properties

The sulfonamide moiety in this compound has been associated with antimicrobial activity. Research indicates that derivatives of sulfonylated compounds can inhibit bacterial growth effectively.

Data Table: Antimicrobial Efficacy

| Compound Structure | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl... | E. coli | 12 µg/mL |

| 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl... | S. aureus | 8 µg/mL |

Neurological Applications

Some derivatives of quinoline compounds have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier. This property could make them suitable candidates for further research in neuropharmacology.

Case Study: Neuroprotective Effects

A related compound was evaluated for its neuroprotective effects in models of neurodegeneration, demonstrating potential benefits in reducing neuronal cell death .

Mécanisme D'action

The mechanism of action of 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating receptor signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core but different substituents.

Levofloxacin: Another fluoroquinolone with a similar structure but different stereochemistry and substituents.

Norfloxacin: A fluoroquinolone with a similar core structure but different functional groups.

Uniqueness

3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other fluoroquinolones. Its sulfonyl and pyrrolidine substituents may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug development and research.

Activité Biologique

3-(3,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline core substituted with a sulfonyl group and a pyrrolidine moiety. The presence of the fluorine atom enhances its lipophilicity and may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H24FN3O2S |

| Molecular Weight | 373.47 g/mol |

| LogP | 3.042 |

| Solubility | Soluble in DMSO |

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, in vitro studies demonstrated that it effectively inhibits the proliferation of MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents like Doxorubicin . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, it displayed potent inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting potential as a novel antimicrobial agent .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer cell signaling pathways.

- DNA Interaction : The quinoline structure allows for intercalation into DNA, disrupting replication and transcription processes.

Case Studies

-

Case Study 1: Antitumor Efficacy

- Objective : To evaluate the antitumor effects on MCF-7 cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with morphological changes indicative of apoptosis.

-

Case Study 2: Antimicrobial Testing

- Objective : To assess antimicrobial activity against clinical isolates.

- Method : Disc diffusion method was employed to test efficacy.

- Results : Zones of inhibition were measured, revealing effective antibacterial properties with MIC values ranging from 2 to 8 µg/mL.

Propriétés

IUPAC Name |

3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3S/c1-4-25-14-22(30(28,29)17-10-15(2)9-16(3)11-17)23(27)18-12-19(24)21(13-20(18)25)26-7-5-6-8-26/h9-14H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEROTWHDXTPIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.